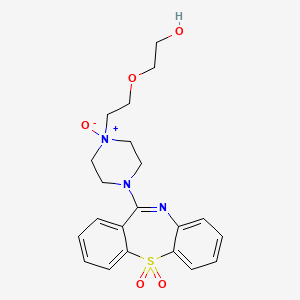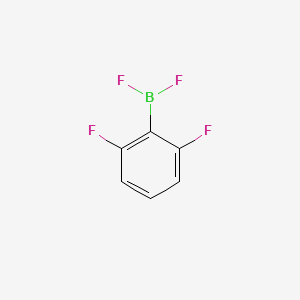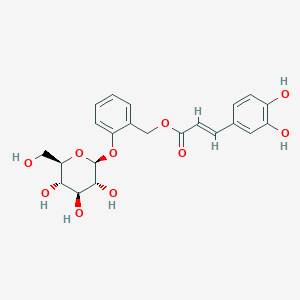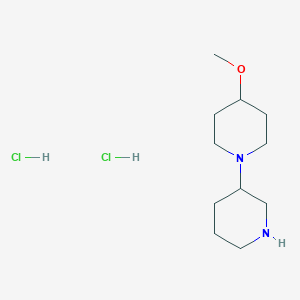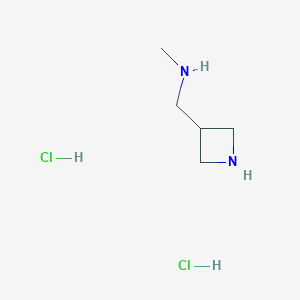
N-Methyl-3-azetidinemethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-azetidinemethanamine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-azetidinemethanamine dihydrochloride typically involves the reaction of N-methylazetidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The general reaction scheme is as follows:
N-Methylation of Azetidine: Azetidine is reacted with methyl iodide in the presence of a base such as potassium carbonate to form N-methylazetidine.
Formylation: N-methylazetidine is then reacted with formaldehyde in the presence of a reducing agent like sodium borohydride.
Hydrochloride Formation: The resulting product is treated with hydrogen chloride gas to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-3-azetidinemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-Methyl-3-azetidinemethanone.
Reduction: Formation of N-Methyl-3-azetidinemethanamine.
Substitution: Formation of N-Methyl-3-azetidinemethanamine derivatives.
Applications De Recherche Scientifique
N-Methyl-3-azetidinemethanamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Methyl-3-azetidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-azetidinemethanamine dihydrochloride
- N-Ethyl-3-azetidinemethanamine dihydrochloride
- N-Propyl-3-azetidinemethanamine dihydrochloride
Uniqueness
N-Methyl-3-azetidinemethanamine dihydrochloride is unique due to its specific methyl substitution on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H14Cl2N2 |
|---|---|
Poids moléculaire |
173.08 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-6-2-5-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H |
Clé InChI |
RYGWZYHWTQKXOY-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CNC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)

![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)


